Ethyl(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9N.ClH . It is used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .
Synthesis Analysis
The synthesis of Ethyl(prop-2-yn-1-yl)amine hydrochloride involves the reaction of 2-PROPYN-1-AMINE with NEt3 and bis (1, 1-dimethylethyl) dicarbonate . The resulting mixture is stirred at room temperature for 3 hours and then poured into a 2N aqueous HCI solution .Molecular Structure Analysis
The InChI code for Ethyl(prop-2-yn-1-yl)amine hydrochloride is 1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H . This indicates that the compound consists of a prop-2-yn-1-yl group attached to an ethylamine, along with a hydrochloride group.Chemical Reactions Analysis
Ethyl(prop-2-yn-1-yl)amine hydrochloride is involved in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .Physical And Chemical Properties Analysis
Ethyl(prop-2-yn-1-yl)amine hydrochloride has a molecular weight of 119.59 . It is a powder at room temperature . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Synthesis of Amino Derivatives
Ethyl(prop-2-yn-1-yl)amine hydrochloride is utilized in the synthesis of diverse amino derivatives through hydroamination reactions. For instance, hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines under mild conditions results in stereoselective formation of corresponding prop-2-en-1-ones. This process is noted for its high stereoselectivity and yield, demonstrating the compound's role in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Sobenina et al., 2010).
Polymorphism Characterization
In pharmaceutical research, characterizing the polymorphic forms of drug compounds is crucial for understanding their stability, solubility, and bioavailability. Ethyl(prop-2-yn-1-yl)amine hydrochloride derivatives are studied using advanced spectroscopic and diffractometric techniques to identify and differentiate polymorphic forms, enhancing drug formulation and development processes (Vogt et al., 2013).
Flexible Ligand Synthesis
The compound is also integral in synthesizing flexible ligands for coordination chemistry, showcasing its versatility in creating compounds for potential use in catalysis and material science. Through reactions with various amines in superbasic mediums, diverse bis(pyrazol-1-yl)alkane and related ligands are efficiently produced, indicating its role in the facile synthesis of complex organic molecules (Potapov et al., 2007).
Drug Delivery Systems
Ethyl(prop-2-yn-1-yl)amine hydrochloride derivatives participate in the development of innovative drug delivery systems. For instance, chitosan hydrogels cross-linked with derivatives of this compound exhibit pH- and thermo-responsive swelling behavior, highlighting its application in creating smart hydrogels for targeted drug delivery. These hydrogels can significantly contribute to the controlled release of medications, offering advancements in therapeutic treatments (Karimi et al., 2018).
Organic Synthesis and Chemical Reactions
In organic chemistry, ethyl(prop-2-yn-1-yl)amine hydrochloride is a precursor in synthesizing a variety of complex organic molecules. Its derivatives are involved in multicomponent reactions, synthesis of secondary and tertiary amines, and the formation of compounds with potential anticancer properties, underscoring its broad applicability in chemical synthesis and the development of pharmaceutical agents (Chukhajian et al., 2020).
Safety And Hazards
Ethyl(prop-2-yn-1-yl)amine hydrochloride is classified as harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-ethylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNDIHNEOASSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(prop-2-yn-1-yl)amine hydrochloride | |
CAS RN |
53227-33-1 |
Source
|
Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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